molecular formula C26H20F2NNaO6S B605258 2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid CAS No. 1853130-05-8

2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

Cat. No.: B605258
CAS No.: 1853130-05-8
M. Wt: 535.4936
InChI Key: HGRHNLODARQRCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AJS1669 (free acid) is a potent and orally available glycogen synthase activator. It has been shown to improve glucose metabolism and reduce body fat mass in mice . This compound is particularly significant in the context of diabetes research due to its ability to activate glycogen synthase, a key enzyme involved in glycogen synthesis.

Preparation Methods

The synthesis of AJS1669 (free acid) involves multiple steps, including the reaction of 4-(4,5-difluoro-2-methylsulfanyl-phenyl)phenol with furan-2-carbaldehyde, followed by further reactions to introduce the amino and carboxyl groups . The industrial production methods for AJS1669 (free acid) are not widely documented, but typically involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

AJS1669 (free acid) undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound.

    Reduction: This reaction can be used to reduce specific functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can be used to introduce different substituents onto the aromatic rings of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AJS1669 (free acid) has several scientific research applications:

    Chemistry: It is used as a tool compound to study glycogen synthase activation and its effects on glucose metabolism.

    Biology: It is used to investigate the role of glycogen synthase in cellular metabolism and energy storage.

    Medicine: It has potential therapeutic applications in the treatment of diabetes and obesity due to its ability to improve glucose metabolism and reduce body fat mass.

    Industry: It may be used in the development of new drugs targeting glycogen synthase for metabolic disorders.

Mechanism of Action

AJS1669 (free acid) exerts its effects by activating glycogen synthase, an enzyme responsible for converting glucose to glycogen. This activation is potentiated in the presence of glucose-6-phosphate, an allosteric activator of glycogen synthase. The compound accelerates glycogen accumulation and degradation, improving glucose metabolism and reducing body fat mass .

Comparison with Similar Compounds

AJS1669 (free acid) is unique compared to other glycogen synthase activators due to its potent and orally available nature. Similar compounds include:

AJS1669 (free acid) stands out due to its specific activation of glycogen synthase and its beneficial effects on both glucose metabolism and body fat reduction.

Properties

CAS No.

1853130-05-8

Molecular Formula

C26H20F2NNaO6S

Molecular Weight

535.4936

IUPAC Name

2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31)

InChI Key

HGRHNLODARQRCX-UHFFFAOYSA-M

SMILES

CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AJS1669;  AJS-1669;  AJS 1669

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 2
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 3
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 4
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 5
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2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid

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